N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Overview
Description
N-{3’-acetyl-1-[3-(4-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spiro[indole-thiadiazole] core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as acetyl, chlorophenoxy, and thiadiazole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-[3-(4-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The thiadiazole ring can be introduced through cyclization reactions involving thiosemicarbazides and carbon disulfide . The final step often involves the acylation of the indole-thiadiazole intermediate with acetyl chloride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-[3-(4-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
N-{3’-acetyl-1-[3-(4-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[3-(4-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves its interaction with various molecular targets. The indole and thiadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid derivatives: These compounds share the indole core and exhibit similar biological activities.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-{3’-acetyl-1-[3-(4-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its spiro[indole-thiadiazole] structure, which combines the properties of both indole and thiadiazole moieties. This unique structure enhances its chemical reactivity and broadens its range of biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H23ClN4O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[3-(4-chlorophenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-5-10-20-19(13-14)23(28(16(3)30)26-22(33-23)25-15(2)29)21(31)27(20)11-4-12-32-18-8-6-17(24)7-9-18/h5-10,13H,4,11-12H2,1-3H3,(H,25,26,29) |
InChI Key |
RLBRFEAFAZNISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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